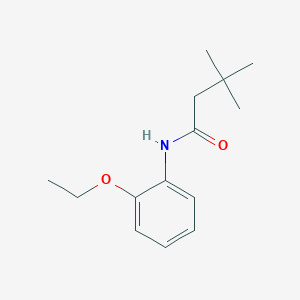
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1975 and has since been extensively studied for its pharmacological properties.
Mechanism of Action
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Etofenamate has also been shown to reduce the activity of neutrophils, which are white blood cells that play a role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has been found to have antiplatelet effects, which may be beneficial in the prevention of thrombotic events.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide is its broad spectrum of activity. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has a relatively low incidence of adverse effects, making it a safe and well-tolerated drug.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide in lab experiments. One limitation is that it may interfere with the activity of other enzymes besides COX, which could lead to unintended effects. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide may have different effects depending on the dose and duration of treatment, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(2-ethoxyphenyl)-3,3-dimethylbutanamide. One area of interest is the development of new formulations of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide that could improve its efficacy and safety. Another area of interest is the identification of new targets for N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could expand its therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could help to elucidate its mechanism of action and identify new therapeutic applications.
Synthesis Methods
Etofenamate is synthesized by reacting 2-ethoxyphenol with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etofenamate has also been found to have antipyretic and antiplatelet effects. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps.
properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-9-7-6-8-11(12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChI Key |
RMXMKPCRYDJLJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
amino]acetamide](/img/structure/B297047.png)
amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297048.png)
amino]acetamide](/img/structure/B297049.png)
amino]acetamide](/img/structure/B297051.png)
amino]acetamide](/img/structure/B297053.png)